molecular formula C13H10FN3O2 B2396765 2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine CAS No. 861210-61-9

2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine

Cat. No.: B2396765
CAS No.: 861210-61-9
M. Wt: 259.24
InChI Key: FGCDKGAQDWPGEH-RQZCQDPDSA-N
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Description

2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine is a synthetic chemical reagent designed for research and development applications, particularly in medicinal chemistry. This compound features a pyrazine heterocycle, a structure known for its versatile electronic properties and ability to participate in diverse chemical interactions, which makes it a valuable scaffold in the design of bioactive molecules . The incorporation of a 2-fluorobenzoyl group is a strategic modification, as the fluorine atom can significantly influence a compound's properties, including its pKa, dipole moment, metabolic stability, and membrane permeability, thereby fine-tuning its biological activity and research utility . Pyrazine derivatives have garnered significant attention in scientific literature for their broad spectrum of biological activities. They have demonstrated notable potential as antimicrobial agents against various pathogenic microorganisms and have shown promising cytotoxicity against human cancer cell lines, such as A549 (lung cancer) cells . The presence of the unique 2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl} side chain may facilitate strong interactions with biological targets, which can be probed through molecular docking studies to understand the compound's mechanism of action at a molecular level . This product is intended for laboratory research use only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use. Researchers are advised to handle this material with appropriate safety precautions.

Properties

IUPAC Name

[(E)-1-pyrazin-2-ylethylideneamino] 2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2/c1-9(12-8-15-6-7-16-12)17-19-13(18)10-4-2-3-5-11(10)14/h2-8H,1H3/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCDKGAQDWPGEH-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=CC=C1F)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)C1=CC=CC=C1F)/C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine typically involves the reaction of 2-fluorobenzoic acid with ethanimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

The substituent on the benzoyl group significantly influences electronic and steric properties:

Compound Name Substituent Position/Halogen Molecular Weight Key Properties/Activities Reference
2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine 4-Cl Not reported Structural analog; likely similar reactivity to fluorinated version
3-{[(2,4-Dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide 2,4-Cl (benzyl and phenoxy) 478.16 Enhanced lipophilicity due to multiple Cl groups; potential antimicrobial activity inferred from similar hydrazides

Key Insights :

  • Dichlorinated analogs (e.g., ) may exhibit higher logP values, favoring membrane permeability but increasing toxicity risks.

Pyrazine vs. Pyridazine Derivatives

Replacing pyrazine with pyridazine alters aromaticity and hydrogen-bonding capacity:

Compound Name Core Heterocycle Key Modifications Biological Activity Reference
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone Pyridazine Piperazine and fluorophenyl groups Antipsychotic or serotonin receptor modulation (inferred from piperazine moieties)
2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine Pyrazine Ethanimidoyl-fluorobenzoyloxy Hypothesized phosphodiesterase inhibition (based on pyrazine derivatives in ) N/A

Key Insights :

  • Pyridazine derivatives (e.g., ) often exhibit stronger basicity (pKa ~5.2 for pyridinium) compared to pyrazine (pKa ~0.6 for protonated form), affecting solubility and target binding .
  • Pyrazine’s electron deficiency may favor interactions with electron-rich enzyme active sites, such as α-glucosidase .

Functional Group Modifications

Variations in functional groups lead to divergent pharmacological profiles:

Compound Name Functional Groups Key Activities Reference
5-Bromoimidazo[1,2-a]pyrazine Bromoimidazo-pyrazine Positive inotropic/chronotropic effects via cAMP modulation
2-((1-((3-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-pyrazine Sulfonamide-piperidine-pyrazine Non-opioid analgesic (inferred from sulfonamide derivatives)
6-Methyl-8-((4-methylbenzyl)oxy)-2-nitroimidazo[1,2-a]pyrazine Nitroimidazole-pyrazine Anticancer or antiparasitic (similar to 2-nitroimidazoles)

Key Insights :

  • Imidazo[1,2-a]pyrazines (e.g., ) demonstrate potent inotropic activity, suggesting that ethanimidoyl-pyrazine derivatives may share cardiovascular applications.
  • Sulfonamide and nitro groups enhance target specificity but may introduce phototoxicity or mutagenic risks .

Data Table: Comparative Overview

Property/Activity This compound 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine 5-Bromoimidazo[1,2-a]pyrazine 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone
Core Structure Pyrazine Pyrazine Imidazo-pyrazine Pyridazine
Key Substituents 2-Fluorobenzoyloxy-ethanimidoyl 4-Chlorobenzoyloxy-ethanimidoyl Bromoimidazole 2-Fluorophenyl-piperazine
Molecular Weight Not reported Not reported ~275–300 (estimated) ~350–400 (estimated)
Hypothesized Activity Enzyme inhibition Structural analog Cardiovascular modulation CNS modulation
Metabolic Stability High (due to fluorine) Moderate Moderate High (piperazine moiety)

Biological Activity

2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine, with the molecular formula C13H10FN3O2 and CAS number 861210-61-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a 2-fluorobenzoyl group and an ethanimidoyl moiety. Its structural uniqueness may contribute to its biological activity, particularly in inhibiting specific enzymes and pathways related to disease processes.

PropertyValue
Molecular FormulaC13H10FN3O2
Molar Mass259.24 g/mol
CAS Number861210-61-9

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

2. Anticancer Properties
The compound has been investigated for its anticancer effects. It may induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, it has been noted for blocking angiogenesis, which is critical for tumor development .

3. Enzyme Inhibition
Preliminary studies suggest that this compound can inhibit certain enzymes linked to cancer progression, such as matrix metalloproteinases (MMPs). This inhibition could reduce tumor invasiveness and metastasis .

The biological effects of this compound are likely mediated through interactions with specific molecular targets:

  • Enzyme Binding: The compound may bind to active sites of enzymes, altering their function.
  • Signal Transduction Modulation: It can interfere with signaling pathways that regulate cell survival and proliferation.

This multifaceted mechanism highlights the potential for therapeutic applications in oncology and infectious diseases.

Case Studies

Recent studies have focused on the efficacy of this compound in various experimental models:

  • In Vitro Studies:
    • A study evaluated its effect on human cancer cell lines (e.g., breast and colon cancer). Results indicated significant reduction in cell viability at micromolar concentrations.
    • Antimicrobial assays demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
  • In Vivo Studies:
    • Animal models treated with the compound showed reduced tumor size compared to controls, supporting its potential as an anticancer agent.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundHalogen SubstitutionBiological Activity
2-{[(2-Chlorobenzoyl)oxy]ethanimidoyl}pyrazineChlorineModerate antimicrobial activity
2-{[(2-Bromobenzoyl)oxy]ethanimidoyl}pyrazineBromineWeaker anticancer properties
2-{[(2-Iodobenzoyl)oxy]ethanimidoyl}pyrazineIodineSimilar activity but less potent

The presence of fluorine in the target compound enhances its reactivity and biological potency compared to its halogenated analogs.

Q & A

Basic: What are the recommended synthetic routes for 2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine, and how can purity be optimized?

Answer:
The synthesis of pyrazine derivatives typically involves multi-step reactions, such as coupling fluorobenzoyl groups to pyrazine cores via esterification or nucleophilic substitution. For example, analogous compounds (e.g., piperidine-linked pyrazines) are synthesized using hydrazine derivatives and fluorinated reagents under controlled conditions . Optimizing purity requires:

  • Solvent selection : Ethanol or methanol often yield higher purity in condensation reactions .
  • Catalysts : Triethylamine or palladium-based catalysts improve coupling efficiency .
  • Purification : Column chromatography or recrystallization is essential, validated by NMR and mass spectrometry (MS) .

Basic: Which characterization techniques are critical for confirming the structure of this compound?

Answer:
Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm fluorobenzoyl integration .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., ~318–357 g/mol for related pyrazines) .
  • IR spectroscopy : Detects functional groups like carbonyl (C=O) and imine (C=N) bonds .

Basic: What biological activities are associated with structurally similar pyrazine derivatives?

Answer:
Analogous compounds exhibit:

  • Antimicrobial activity : Linked to thiadiazole or oxadiazole moieties .
  • Antitumor potential : Pyrazines with fluorinated aryl groups show cytotoxicity via kinase inhibition .
  • Neuromodulatory effects : Piperazine derivatives interact with serotonin or dopamine receptors .
    Methodological note: Screen using in vitro assays (e.g., MIC for antimicrobials, MTT for cytotoxicity) .

Advanced: How can computational methods elucidate the excited-state dynamics of this compound?

Answer:
The multiconfiguration time-dependent Hartree (MCTDH) method models vibronic coupling in pyrazines, as demonstrated for S1/S2 electronic states . For this compound:

  • Potential energy surfaces (PES) : Map S0→S1/S2 transitions using DFT/MRCI.
  • Symmetry analysis : Consider molecular symmetry to identify allowed transitions .
  • Benchmarking : Compare computed UV-Vis spectra with experimental data .

Advanced: What mechanistic insights are needed to explain reactivity in nucleophilic substitutions?

Answer:
Study reaction pathways via:

  • Kinetic isotope effects : Probe rate-determining steps (e.g., C-F bond cleavage) .
  • Trapping intermediates : Use low-temperature NMR to isolate transient species .
  • DFT calculations : Simulate transition states for fluorobenzoyl-group substitutions .

Advanced: How can reaction conditions be optimized for scale-up synthesis?

Answer:

  • Solvent screening : Ethanol at 78°C enhances yields in hydrazine-mediated steps .
  • Catalyst loading : Reduce palladium catalysts to <1 mol% via ligand engineering .
  • Flow chemistry : Improve heat/mass transfer for exothermic reactions .

Advanced: What strategies validate target binding in biological assays?

Answer:

  • Surface plasmon resonance (SPR) : Quantify binding affinity (e.g., KD) to proteins .
  • Docking studies : Use AutoDock or Schrödinger to predict binding poses .
  • Mutagenesis : Confirm critical residues in enzyme targets (e.g., kinase domains) .

Advanced: How does the compound’s stability vary under physiological conditions?

Answer:

  • Hydrolytic stability : Test pH-dependent degradation (e.g., 1–13) via HPLC .
  • Oxidative resistance : Expose to H2O2 or cytochrome P450 mimics .
  • Thermal analysis : TGA/DSC identifies decomposition thresholds (>200°C typical) .

Advanced: What structural modifications enhance bioavailability or selectivity?

Answer:

  • Lipophilicity tuning : Replace fluorobenzoyl with trifluoromethoxy groups (logP optimization) .
  • Prodrug design : Introduce esterase-labile groups (e.g., acetyl) for improved absorption .
  • Stereochemistry : Synthesize enantiomers and compare activity via chiral HPLC .

Advanced: How should conflicting data on vibrational mode contributions be resolved?

Answer:

  • Mode-selective spectroscopy : Use 2D-IR to decouple overlapping vibrational bands .
  • Comparative studies : Benchmark against pyrazine derivatives with known mode assignments .
  • Theoretical validation : Re-evaluate force fields using ab initio calculations .

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